molecular formula C19H17ClN4O2S B2729063 N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921498-96-6

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2729063
CAS RN: 921498-96-6
M. Wt: 400.88
InChI Key: CVGPGRQDGHUJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiazole family and is known to exhibit a wide range of biological activities that make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not yet fully understood, but it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are involved in cell growth and division. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to modulate the activity of various receptors and ion channels, which are involved in neuronal signaling and neurotransmission.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, the modulation of neuronal signaling and neurotransmission, and the inhibition of microbial growth. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer activities.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for certain cellular targets. However, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, including the development of more selective and potent analogs, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its potential use in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide and its potential side effects, as well as its potential use in clinical trials.

Synthesis Methods

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with thiosemicarbazide, followed by the reaction of the resulting product with p-tolyl isocyanate and acetic anhydride. Other methods include the reaction of 4-chlorophenyl isothiocyanate with p-tolyl hydrazine and thioacetic acid, followed by the reaction of the resulting product with acetic anhydride and thionyl chloride.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been extensively studied for its potential use in scientific research, particularly in the fields of cancer research, microbiology, and neuroscience. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In microbiology, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In neuroscience, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-2-6-15(7-3-12)22-18(26)24-19-23-16(11-27-19)10-17(25)21-14-8-4-13(20)5-9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPGRQDGHUJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.